LSD1 Inhibitory Potency: Distinguishing Active from Inactive N-Aryl Substitutions
In an in vitro enzymatic assay for LSD1 inhibition, the 2,5-dimethylphenyl-substituted thiazole-5-carboxamide (this compound, CHEMBL3402053) demonstrated an IC50 of 356 nM [1]. This represents a significant, quantifiable improvement over other substitution patterns. For example, the unsubstituted phenyl analog (CHEMBL3402050) and the 4-methylphenyl analog (CHEMBL3402051) were both inactive (IC50 > 100,000 nM) in the same assay [1]. This establishes that the 2,5-dimethyl motif is not merely decorative but is essential for conferring mid-nanomolar enzyme inhibition.
| Evidence Dimension | LSD1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog (CHEMBL3402050): >100,000 nM; 4-methylphenyl analog (CHEMBL3402051): >100,000 nM |
| Quantified Difference | Target compound is >280-fold more potent than both inactive analogs. |
| Conditions | Human recombinant LSD1; H2O2 production assay with methylated peptide substrate; 30 min incubation. |
Why This Matters
This dramatic, site-specific potency gain validates the procurement of this precise analog for any research program focused on reversible LSD1 inhibition, where using any other inactive analog would yield null results.
- [1] BindingDB. (n.d.). LSD1 Inhibition Data for Thiazole-5-Carboxamide Analogs (Entry ID 50045550). View Source
